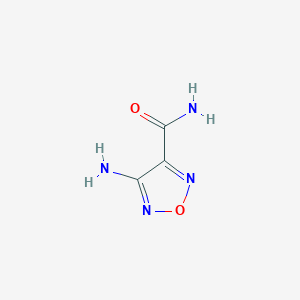

4-Amino-1,2,5-oxadiazole-3-carboxamide

説明

Historical Context and Evolution of Oxadiazole Chemistry

The history of oxadiazole chemistry dates back to 1884, with the first synthesis of the 1,2,4-oxadiazole (B8745197) heterocycle by Tiemann and Krüger, who initially referred to it as "azoxime". nih.gov For many decades, these compounds received limited attention until their photochemical rearrangements were observed, sparking broader interest among chemists. nih.gov Historically, various names were used for the different isomers, such as "furazan" for 1,2,5-oxadiazole. The systematic naming convention has since become more prevalent. Over the last few decades, research into oxadiazole derivatives has expanded significantly, driven by their diverse applications as pharmacophores in drug discovery, with roles as antibacterial, anti-inflammatory, anticancer, and antiviral agents, among others. researchgate.netnih.gov

Distinctive Features of the 1,2,5-Oxadiazole (Furazan) Isomer

The 1,2,5-oxadiazole isomer, commonly known by its trivial name furazan (B8792606), is a five-membered, heteroaromatic, and planar heterocycle. chemicalbook.comwikipedia.org It is considered a π-excessive heterocycle with 6π electrons delocalized across the ring. chemicalbook.com The π electron density is greater on the nitrogen atoms than on the oxygen and carbon atoms. chemicalbook.com Furazan is characterized as a colorless liquid, soluble in water, with a boiling point of 98°C. chemicalbook.comwikipedia.org

One of the most notable characteristics of the 1,2,5-oxadiazole scaffold is its application in the design of high-energy-density materials (HEDMs). researchgate.netbohrium.com The inclusion of explosophoric groups like nitro (NO₂) or nitramino (NHNO₂) onto the furazan ring can result in compounds with excellent detonation performance and moderate sensitivity. bohrium.com Furthermore, its N-oxide derivative, furoxan, is known for its ability to act as a nitric oxide (NO) donor under physiological conditions, a property leveraged in the development of vasodilating agents and other therapeutic compounds. researchgate.netnih.gov

| Property | Value |

| Common Name | Furazan |

| IUPAC Name | 1,2,5-Oxadiazole |

| Molecular Formula | C₂H₂N₂O |

| Molar Mass | 70.05 g/mol |

| Appearance | Clear oil |

| Melting Point | -28 °C |

| Boiling Point | 98 °C |

| Dipole Moment | 3.38 D |

Data sourced from multiple references. chemicalbook.comwikipedia.org

Key synthetic routes to the 1,2,5-oxadiazole ring include the dehydration of α-dioximes (like glyoxime), typically using a dehydrating agent such as succinic anhydride or thionyl chloride, and the deoxygenation of the corresponding N-oxides (furoxans). chemicalbook.comwikipedia.org

Importance of Amino and Carboxamide Functional Groups in Heterocyclic Systems for Advanced Chemical Design

Functional groups are key determinants of a molecule's physical and chemical properties and are fundamental to drug design. biotech-asia.org The amino group (-NH₂) and the carboxamide group (-CONH₂) are particularly crucial in medicinal chemistry due to their ability to form hydrogen bonds, which are vital for molecular recognition and binding to biological targets like proteins and enzymes. stereoelectronics.org

Amino Group: The amino functional group, a nitrogen atom bonded to two hydrogens, is a primary amine and is generally basic. chemistrytalk.orglabxchange.org It can act as both a hydrogen-bond donor and acceptor. stereoelectronics.org In heterocyclic systems, the introduction of an amino group can significantly influence a compound's pharmacokinetic properties. ijprajournal.com Amino groups are fundamental components of amino acids, the building blocks of proteins, where they form peptide bonds by reacting with carboxyl groups. chemistrytalk.orglabxchange.org

Carboxamide Group: The carboxamide functional group consists of a carbonyl group directly attached to a nitrogen atom. wisdomlib.org This group is a cornerstone in drug chemistry. wisdomlib.org Amides are versatile, possessing both hydrogen-bond accepting (via the carbonyl oxygen) and donating (via the N-H) properties. researchgate.net The resonance structure of the amide bond gives it a partial double bond character, contributing to its stability. researchgate.net Carboxamide groups are found in numerous natural products and are essential for maintaining the structure and function of proteins, particularly in the side chains of asparagine and glutamine. Their inclusion in drug design can enhance stability, solubility, and binding affinity. researchgate.net

Overview of Research Trajectories for 4-Amino-1,2,5-oxadiazole-3-carboxamide

Research into this compound and its derivatives is situated at the intersection of furazan chemistry and the strategic use of amino and carboxamide functional groups. The oxadiazole scaffold is a recognized pharmacophore, and its derivatives have been studied for their metabolic profile and ability to engage in hydrogen bonding with receptor sites. researchgate.net

The presence of both an amino group and a carboxamide group on the 1,2,5-oxadiazole ring creates a molecule with multiple sites for hydrogen bonding. This is exemplified in the crystal structure analysis of a closely related compound, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, where extensive N—H···O and N—H···N hydrogen bonds link molecules into sheets. researchgate.net Such interactions are critical for the compound's potential biological activity.

The primary research trajectories for compounds like this compound focus on several key areas:

Medicinal Chemistry: The combination of the bioisosteric oxadiazole ring with potent hydrogen-bonding groups makes these compounds attractive candidates for drug discovery. acs.org They are investigated for a wide range of therapeutic applications, including as potential enzyme inhibitors or receptor modulators. nih.govresearchgate.net

Materials Science: The high nitrogen content and oxygen balance of the furazan ring make its derivatives, particularly when functionalized with energetic groups, subjects of interest as high-energy-density materials. bohrium.com The amino and carboxamide groups can influence the stability and sensitivity of these materials.

Synthetic Chemistry: The development of efficient and scalable synthetic routes to produce functionalized oxadiazoles (B1248032) is an ongoing area of research. Methods often involve the cyclization of precursors followed by functional group manipulations. researchgate.netresearchgate.net For instance, the synthesis of 2-amino-1,3,4-oxadiazoles can be achieved through the condensation of aldehydes with semicarbazide, followed by an iodine-mediated oxidative cyclization. researchgate.net

The structural features of this compound suggest a molecule with a stable, electron-deficient heterocyclic core, complemented by functional groups capable of forming strong intermolecular interactions, making it a promising scaffold for further investigation in both pharmaceutical and material sciences.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUIGUVMOCOCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337332 | |

| Record name | 4-amino-1,2,5-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13300-88-4 | |

| Record name | 4-amino-1,2,5-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 Amino 1,2,5 Oxadiazole 3 Carboxamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of 4-amino-1,2,5-oxadiazole-3-carboxamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR are fundamental techniques for establishing the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of the signals provide information about the electronic environment of the nuclei, while signal multiplicity reveals spin-spin coupling between neighboring nuclei.

For instance, the characterization of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1), a complex derivative, demonstrates the power of these methods. mdpi.com In the ¹H-NMR spectrum, recorded in DMSO-d₆, the protons of the amino group (-NH₂) appear as a singlet at δ 6.72 ppm. mdpi.com This singlet nature indicates that there is no significant coupling to adjacent protons, or that the protons are rapidly exchanging.

The ¹³C-NMR spectrum of the same derivative provides a map of the carbon skeleton. mdpi.com The signals are assigned to the various carbon atoms within the multiple oxadiazole rings, with chemical shifts observed at δ 160.05, 155.2, 144.25, 140.92, 139.23, and 135.70 ppm. mdpi.com These values are characteristic of carbons in electron-deficient heterocyclic systems.

Interactive Table 1: NMR Data for 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) in DMSO-d₆ mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 6.72 | Singlet | -NH₂ |

| ¹³C | 160.05 | - | Oxadiazole Ring Carbons |

| ¹³C | 155.20 | - | Oxadiazole Ring Carbons |

| ¹³C | 144.25 | - | Oxadiazole Ring Carbons |

| ¹³C | 140.92 | - | Oxadiazole Ring Carbons |

| ¹³C | 139.23 | - | Oxadiazole Ring Carbons |

| ¹³C | 135.70 | - | Oxadiazole Ring Carbons |

NMR data is also available for other derivatives, such as N-[2-(acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide and 4-amino-N-(2-methylpropyl)-1,2,5-oxadiazole-3-carboxamide, further enabling their structural confirmation. spectrabase.comspectrabase.com

Given the nitrogen-rich structure of this compound derivatives, heteronuclear NMR, particularly of nitrogen isotopes (¹⁴N and ¹⁵N), is highly informative. These techniques directly probe the chemical environment of the nitrogen atoms in both the oxadiazole ring and the amino/carboxamide functional groups. For the derivative ANFF-1, ¹⁴N-NMR spectroscopy in DMSO-d₆ identified a signal at δ 1139 ppm, which was assigned to the nitrogen atoms of the amino (-NH₂) group. mdpi.com This provides direct evidence for the presence and electronic state of this specific functional group.

While one-dimensional NMR spectra identify the types of atoms present, two-dimensional (2D) NMR experiments are essential for determining the connectivity between them.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships, identifying which protons are neighbors in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular skeleton, especially in complex derivatives with multiple functional groups and heterocyclic rings.

These techniques are standard practice in the characterization of novel oxadiazole derivatives, providing unambiguous evidence of their final structure. nih.gov

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides extremely accurate molecular weight measurements, allowing for the determination of the elemental composition of a compound. For the parent compound, this compound, the calculated monoisotopic mass is 128.033425 atomic mass units. chemspider.com Experimental confirmation of this mass by HRMS would serve as strong evidence for the chemical formula C₃H₄N₄O₂. chemspider.com

Furthermore, analysis of the fragmentation patterns produced during mass spectrometry (e.g., via electron ionization) can provide valuable structural information. By observing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule. For this compound, characteristic fragmentation pathways would likely include the loss of the carboxamide group (-CONH₂) or cleavage of the 1,2,5-oxadiazole ring.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For derivatives such as 3-amino-4-azido-1,2,5-oxadiazole, structural characterization by X-ray diffraction has been reported. researchgate.net

Such analyses are crucial for understanding the planarity of the oxadiazole ring and the geometry of the substituent groups. Moreover, crystallographic data reveals how molecules pack together in a crystal lattice, providing insight into intermolecular forces like hydrogen bonding. In this compound, hydrogen bonds involving the amino and carboxamide groups would be expected to play a significant role in defining the crystal structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound and its derivatives, IR spectroscopy is a key characterization method. researchgate.net

The IR spectrum of the parent compound would be expected to show distinct absorption bands corresponding to its functional groups. These include N-H stretching vibrations for the primary amine and amide, a strong C=O stretching vibration for the amide carbonyl group, and various stretches and bends associated with the C=N and N-O bonds within the 1,2,5-oxadiazole (furazan) ring. mdpi.com

Interactive Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3400 - 3250 | Medium (two bands) |

| Amide (-CONH₂) | N-H Stretch | ~3350 and ~3180 | Medium |

| Amide (-CONH₂) | C=O Stretch | 1680 - 1630 | Strong |

| Amine/Amide | N-H Bend | 1650 - 1580 | Medium-Strong |

| Oxadiazole Ring | C=N Stretch | 1600 - 1400 | Medium-Variable |

| Oxadiazole Ring | N-O Stretch | 1450 - 1300 | Medium-Strong |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Optical Properties Investigations

Generally, the electronic absorption spectra of simple oxadiazole compounds are characterized by π→π* transitions. The presence of an amino group, a strong electron-donating group, and a carboxamide group, which can act as an electron-withdrawing or -donating group depending on its conformation and environment, would be expected to influence the energy of these transitions. The amino group, in particular, is known to cause a bathochromic (red) shift in the absorption spectra of aromatic and heteroaromatic compounds.

Fluorescence in oxadiazole derivatives is often observed when the molecule is part of a larger, rigid, and conjugated system. These derivatives have been explored for applications as fluorescent probes and in organic light-emitting diodes (OLEDs). The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is highly sensitive to molecular structure and environment.

While specific data for this compound is not available, studies on other substituted 1,2,5-oxadiazoles and related 1,3,4-oxadiazoles can offer some context. For instance, research on various 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives has shown that extending the conjugation length leads to a red shift in both absorption and emission spectra. nih.gov However, it is crucial to note that such data from different isomers or more complex systems cannot be directly extrapolated to predict the precise photophysical parameters of this compound.

Due to the lack of specific experimental data, a detailed analysis of the electronic structure and optical properties of this compound remains speculative. Further experimental and computational studies are required to elucidate the photophysical characteristics of this compound and its derivatives.

Computational Chemistry and Theoretical Studies of 4 Amino 1,2,5 Oxadiazole 3 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules due to its favorable balance between accuracy and computational cost. mdpi.com For oxadiazole derivatives, DFT calculations, often employing hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a suitable basis set such as SVP, are used to obtain optimized molecular geometries and analyze electronic structures. mdpi.comresearchgate.net

A key application of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial global reactivity descriptors. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. These calculations help in predicting the molecule's electron-donating and accepting capabilities, which is vital for understanding its potential role in chemical reactions. mdpi.com

| Calculated Parameter | Significance | Typical Application |

|---|---|---|

| EHOMO (Energy of HOMO) | Represents the ability to donate an electron. | Prediction of reactivity towards electrophiles. |

| ELUMO (Energy of LUMO) | Represents the ability to accept an electron. | Prediction of reactivity towards nucleophiles. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. | Assessment of molecular stability and electronic transitions. |

| Ionization Potential (IP ≈ -EHOMO) | Energy required to remove an electron. | Characterizes the molecule's resistance to oxidation. |

| Electron Affinity (EA ≈ -ELUMO) | Energy released upon gaining an electron. | Characterizes the molecule's ability to be reduced. |

While DFT is a workhorse for many applications, high-accuracy energetic and spectroscopic predictions often require more computationally intensive ab initio methods. Methods like the Complete Basis Set (CBS-QB3) are used to obtain benchmark quantum chemical data for isomerization reactions and reaction kinetics in heterocyclic systems. jcchems.com These approaches systematically extrapolate to the complete basis set limit, providing highly accurate energies for different molecular states. For 4-Amino-1,2,5-oxadiazole-3-carboxamide, such methods could be employed to precisely calculate thermodynamic properties, predict vibrational frequencies for comparison with experimental IR and Raman spectra, and determine the relative energies of potential isomers or tautomers with a high degree of confidence.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational experiments that allow for the study of the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide insights into its conformational landscape and dynamic behavior in various environments, such as in solution. mdpi.comrsc.org

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for each atom. This generates a trajectory that describes how the positions and velocities of the atoms evolve. Analysis of this trajectory can reveal stable conformations, the flexibility of different parts of the molecule, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. rsc.org Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the protein-ligand complex throughout the simulation. mdpi.com

| MD Simulation Analysis | Information Gained |

|---|---|

| Conformational Sampling | Identifies low-energy and accessible conformations of the molecule. |

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of atoms, indicating structural stability over time. |

| Root Mean Square Fluctuation (RMSF) | Highlights the flexibility of specific regions or functional groups within the molecule. |

| Hydrogen Bond Analysis | Tracks the stability and dynamics of hydrogen bonds with solvent or receptor molecules. |

Mechanistic Elucidation through Computational Reaction Pathway Mapping and Transition State Identification

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the energies of stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). acs.org

For reactions involving the this compound scaffold, such as its synthesis, decomposition, or metabolic transformation, DFT calculations can be used to model the reaction pathways. researchgate.net By calculating the activation energy (the energy difference between the transition state and the reactants), the feasibility of a proposed mechanism can be assessed. This theoretical approach can shed light on the intricacies of bond-forming and bond-breaking processes, providing a molecular-level understanding that is often difficult to obtain through experimental means alone. acs.org

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are crucial in drug discovery and materials science for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netbibliotekanauki.pl For this compound, docking studies can predict its binding mode and affinity within the active site of a target enzyme. mdpi.comchemmethod.com The results are often expressed as a binding energy or docking score, with lower values indicating a more favorable interaction. mdpi.com These studies also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. chemmethod.com

| Parameter | Receptor Target | Binding Affinity (kJ/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Hypothetical Docking | Protein Kinase X | -45.8 | ASP-120, LYS-45 | Hydrogen Bond |

| Hypothetical Docking | Protein Kinase X | -45.8 | VAL-38, ILE-95 | Hydrophobic Interaction |

Theoretical Investigations of Tautomerism and Isomerism in Oxadiazole Systems

Heterocyclic compounds containing amino and carbonyl groups can often exist in different tautomeric forms. Theoretical methods are ideally suited to investigate the relative stabilities of these tautomers. For this compound, potential tautomers could arise from proton migration, for example, between the amino group and the oxadiazole ring nitrogen, or through amide-imidic acid tautomerization.

Quantum chemical calculations, using both DFT and high-level ab initio methods, can be performed to optimize the geometry of each potential tautomer and calculate its relative energy. jcchems.com The inclusion of zero-point vibrational energy (ZPVE) and thermal corrections allows for the determination of relative Gibbs free energies, providing a clear picture of which tautomer is thermodynamically most stable under given conditions. Furthermore, by locating the transition states connecting the tautomers, the kinetic barriers for interconversion can be calculated, indicating how readily the tautomers can interchange. jcchems.com

Chemical Reactivity and Mechanistic Investigations of the 1,2,5 Oxadiazole 3 Carboxamide Core

Electrophilic and Nucleophilic Reactivity of the Oxadiazole Ring

The 1,2,5-oxadiazole ring is an electron-poor aromatic system, a characteristic that generally renders it more susceptible to nucleophilic attack than electrophilic substitution. nih.gov For simple alkyl- or aryl-substituted 1,2,5-oxadiazoles, the heterocyclic ring demonstrates low reactivity towards both electrophiles and nucleophiles. However, reactivity is significantly enhanced when a substituent is a good leaving group, enabling nucleophilic substitution to occur. thieme-connect.de

In the case of 4-Amino-1,2,5-oxadiazole-3-carboxamide, the electronic landscape is more complex. The amino group at the C-4 position acts as an electron-donating group, increasing the electron density of the ring and potentially activating it towards electrophilic attack to a modest degree. Conversely, the carboxamide group at the C-3 position is electron-withdrawing, further reducing the electron density of the ring and making the carbon atoms more electrophilic.

Nucleophilic attacks are more common for oxadiazoles (B1248032) in general. chim.it For the 1,2,5-oxadiazole ring, these attacks can lead to substitution if a leaving group is present or result in ring-opening reactions. The carbon atoms of the ring are the primary electrophilic sites. The presence of the electron-withdrawing carboxamide group on this compound would be expected to make the C-3 and C-4 positions more susceptible to nucleophilic attack compared to an unsubstituted furazan (B8792606).

Ring-Opening and Ring-Closing Reactions

The cleavage of the weak O–N bond is a characteristic feature of oxadiazole chemistry, often initiating ring-opening reactions. chim.it The furazan ring is noted to be very susceptible to breaking. mdpi.com This cleavage can be induced by various means, including thermal, photochemical, or chemical methods.

Ring-Opening Reactions For 1,2,5-oxadiazoles, ring-opening can be facilitated by nucleophiles. For example, monosubstituted furazans and the parent 1,2,5-oxadiazole are known to undergo ring cleavage when treated with alkali. thieme-connect.de In the related furoxan (1,2,5-oxadiazole-N-oxide) system, ring-opening is readily achieved by reaction with thiols, a process that can lead to the release of nitric oxide (NO). nih.gov While 3,4-disubstituted furazans like this compound are generally more stable, strong nucleophiles or harsh reaction conditions can still promote the cleavage of the heterocyclic core.

Ring-Closing Reactions The synthesis of the 1,2,5-oxadiazole ring typically involves the cyclization of an open-chain precursor. A common method is the cyclodehydration of α-dioximes. For instance, the synthesis of a related compound, (Z)-4-Amino-1,2,5-oxadiazole-3-carboxamide oxime, is achieved through the reaction of propanedinitrile with hydroxylamine, which forms an intermediate that can cyclize to the furazan ring. nih.gov This highlights a general strategy where a molecule containing a C-C bond, with each carbon attached to a nitrogen-oxygen functionality, can serve as a precursor to the furazan ring.

Rearrangement Reactions and Isomerization Pathways

Compared to other isomers like 1,2,4-oxadiazoles, 1,2,5-oxadiazoles show a lower tendency to undergo mononuclear heterocyclic rearrangements. rsc.org However, under specific conditions, certain rearrangements are possible.

One notable reaction is the Boulton-Katritzky rearrangement, which has been observed for various 3-heteroallyl-substituted 1,2,5-oxadiazoles. thieme-connect.de This type of rearrangement involves an intramolecular cyclization where the side chain attacks a ring atom, leading to the formation of a new five-membered heterocycle.

From a thermodynamic perspective, the 1,2,5-oxadiazole isomer is the least stable among the common oxadiazole isomers, possessing the highest Gibbs free energy. nih.gov This inherent instability suggests a driving force for rearrangement to more stable heterocyclic systems, although the kinetic barrier for such transformations can be high. Isomerization can also occur in the N-oxide derivatives, where furoxans can rearrange to the corresponding furazan.

Catalytic Activation and Deactivation Mechanisms in Functionalization Reactions

Catalytic methods, particularly those employing transition metals, are powerful tools for the functionalization of heterocyclic rings. While much of the research has focused on other oxadiazole isomers, the principles can be extended to the 1,2,5-oxadiazole system. Copper and palladium catalysts have been used for C-H functionalization and cross-coupling reactions of oxadiazoles. nih.govacs.orgacs.org Such reactions could potentially be applied to the C-H bonds of substituents on the this compound core or, if applicable, to a deprotonated ring position.

Catalytic Activation Activation for functionalization, such as C-H arylation, often involves a metal catalyst that can insert into a C-H bond or coordinate to the heterocycle, increasing its reactivity. For example, a copper-catalyzed oxidative functionalization of an imine C–H bond is a key step in the synthesis of some 1,3,4-oxadiazoles. nih.gov A similar strategy could be envisioned for modifying the substituents of the target compound.

Catalyst Deactivation Catalyst deactivation is a critical issue in industrial processes and can occur through several mechanisms, including poisoning, sintering (thermal damage), and fouling (coking). chemcatbio.orgstudysmarter.co.uk

Poisoning: The nitrogen atoms of the furazan ring and the exocyclic amino group in this compound possess lone pairs of electrons that can strongly coordinate to the metal center of a catalyst. This strong binding can block active sites and poison the catalyst. chemcatbio.org

Sintering: High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger, less active crystals. youtube.com

Fouling: The compound or its byproducts from side reactions could decompose and deposit on the catalyst surface, blocking access to active sites. studysmarter.co.uk For instance, a palladium(II) catalyst used for cycloisomerization was found to deactivate via reduction to inactive Pd(0) nanoparticles. nih.gov

| Deactivation Mechanism | Description | Relevance to this compound |

|---|---|---|

| Poisoning | Strong adsorption of molecules to catalyst active sites. chemcatbio.org | Ring nitrogens and the exocyclic amino group can act as Lewis bases, binding to and blocking metal catalyst sites. |

| Sintering | Thermally induced agglomeration of catalyst particles, reducing surface area. youtube.com | Applicable if high-temperature catalytic functionalization reactions are attempted. |

| Fouling | Deposition of carbonaceous materials or decomposed substrate on the catalyst surface. studysmarter.co.uk | The compound's thermal instability could lead to decomposition and coke formation at elevated temperatures. |

Studies of Solvent Effects and Temperature Dependence on Reaction Outcomes

The choice of solvent and the reaction temperature are critical parameters that can profoundly influence the outcome of chemical reactions involving the oxadiazole core.

Solvent Effects Solvents can affect reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. In the synthesis of 1,2,4-oxadiazoles via cyclodehydration, aprotic solvents like DMF, THF, and MeCN generally provide excellent yields, whereas protic solvents (e.g., MeOH, water) or nonpolar solvents (e.g., toluene) are often unsuitable. mdpi.com This suggests that pathways involving polar or charged intermediates are favored in polar aprotic media. Similar dependencies would be expected for reactions involving this compound.

Temperature Dependence Temperature plays a crucial role in determining the reaction pathway. Many rearrangement reactions, such as the Boulton-Katritzky rearrangement, are thermally induced. chim.it Conversely, many modern synthetic protocols are designed to run at room temperature to minimize side reactions and accommodate thermally sensitive functional groups. nih.gov For 1,2,5-oxadiazoles, high temperatures (often above 200 °C) may be required for certain thermal transformations. thieme-connect.de The thermal stability of the amino and carboxamide substituents is also a consideration, as simple amino acids can begin to decompose at temperatures between 185 °C and 280 °C. nih.gov

| Parameter | Effect on Reaction Outcome | Example Principle |

|---|---|---|

| Solvent Polarity | Can influence reaction rates and selectivity by stabilizing charged intermediates. | Cyclization reactions to form oxadiazoles often favor polar aprotic solvents over protic or nonpolar solvents. mdpi.com |

| Temperature | Controls the activation of thermal processes like rearrangements and decomposition; lower temperatures can enhance selectivity. | High temperatures can induce ring cleavage or rearrangement, while room-temperature protocols are preferred for sensitive substrates. thieme-connect.denih.gov |

Photochemical and Thermochemical Transformations of Oxadiazole Carboxamides

Photochemical Transformations The photochemistry of oxadiazoles is dominated by the cleavage of the labile O–N bond upon UV irradiation. chim.it This photo-induced bond breaking generates reactive intermediates such as nitrenes or biradicals, which can then undergo a variety of intramolecular rearrangements. chim.itnih.gov

Ring Isomerization: For some 3-amino-1,2,4-oxadiazoles, irradiation leads to a ring photoisomerization, yielding 1,3,4-oxadiazoles. rsc.org

Ring Opening: In other cases, particularly in the presence of a nucleophilic solvent like methanol, the intermediate may react with the solvent to form open-chain products. rsc.orgrsc.org

Electrocyclic Reactions: Photochemical excitation can also induce electrocyclic closure, especially when an aromatic substituent is present that can participate in the reaction. rsc.org

While these studies focus on the 1,2,4-isomer, the fundamental principle of O–N bond photolysis is applicable to the 1,2,5-oxadiazole ring as well.

Thermochemical Transformations The thermochemical properties of 1,2,5-oxadiazole derivatives are of significant interest, especially as many are investigated as energetic materials. thieme-connect.de The thermal stability of this compound is determined by the resilience of both the heterocyclic ring and its substituents.

Thermal decomposition of the furazan ring often proceeds with the loss of nitrogen gas. The decomposition of the amino and carboxamide side chains can be complex. Studies on the thermal decomposition of amino acids show that they primarily release H₂O and NH₃ upon heating. nih.govresearchgate.net For example, asparagine and glutamine, which contain carboxamide groups, show significant degradation at temperatures between 160 °C and 240 °C. nih.gov The thermal behavior of the target compound would likely involve a combination of ring fragmentation and decomposition of the functional groups.

Advanced Applications As Heterocyclic Scaffolds in Complex Chemical Synthesis

Design and Synthesis of Fused and Bridged Polycyclic Systems Incorporating the 1,2,5-Oxadiazole Moiety

The bifunctional nature of 4-Amino-1,2,5-oxadiazole-3-carboxamide, possessing both a nucleophilic amino group and a carboxamide, provides a strategic platform for the synthesis of fused and bridged polycyclic systems. These functional groups can participate in intramolecular cyclization reactions or act as handles for annulation strategies, leading to novel heterocyclic frameworks.

Research has demonstrated the utility of related amino-oxadiazole precursors in constructing fused systems like benzo[c] nih.govresearchgate.netnih.govoxadiazoles (B1248032). rsc.orgresearchgate.net A common strategy involves the transformation of an amino group and an adjacent functional group on an aromatic ring into the oxadiazole ring. researchgate.net Similarly, the amino and carboxamide groups of this compound can be envisioned as key components in cyclocondensation reactions to build larger, more complex structures. For instance, reaction of the amino group with a dicarbonyl compound, followed by intramolecular cyclization involving the carboxamide, could yield fused pyrimidine (B1678525) or pyrazine (B50134) rings.

The synthesis of these polycyclic systems often relies on sequential reactions that build upon the oxadiazole core. The inherent reactivity of the amino and carboxamide groups allows for a variety of synthetic transformations.

Table 1: Examples of Synthetic Strategies for Fused Oxadiazole Systems

| Precursor Type | Reagents/Conditions | Fused System Formed | Reference |

|---|---|---|---|

| o-Nitroaniline derivative | Sodium hypochlorite, then reduction | Benzo[c] nih.govresearchgate.netnih.govoxadiazole | researchgate.net |

| α-Diketones | Hydroxylamine hydrochloride, heat | Fused thiophene (B33073) or polycyclic arene oxadiazoles | researchgate.net |

| This compound (Hypothetical) | Phthalic anhydride, heat | Fused Phthalimide-oxadiazole | N/A |

These strategies highlight the potential of the 1,2,5-oxadiazole moiety to serve as a foundational element in the construction of diverse and complex polycyclic molecules with potential applications in materials science and medicinal chemistry.

Bioisosteric Replacement Strategies in the Design of Novel Chemical Entities

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug design. nih.govufrj.br This approach is used to enhance potency, improve pharmacokinetic profiles, and reduce toxicity. drughunter.comacs.orgsemanticscholar.org The 1,2,5-oxadiazole ring and its derivatives are recognized as effective bioisosteres for several common functional groups, particularly amides and carboxylic acids. researchgate.netnih.gov

The this compound scaffold incorporates features that can mimic peptide bonds or serve as a replacement for other heterocyclic systems. The oxadiazole ring itself is a hydrolytically stable bioisostere of ester and amide bonds. researchgate.net Specifically, the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been successfully employed as a bioisostere for the carboxylic acid group in designing ligands for ionotropic glutamate (B1630785) receptors. researchgate.net

The carboxamide group of the title compound can act as a hydrogen bond donor and acceptor, mimicking the interactions of a peptide backbone. The entire molecule can be considered a bioisosteric replacement for dipeptide fragments in larger molecules, potentially offering improved metabolic stability and cell permeability. The introduction of heterocyclic rings like oxadiazoles is a common strategy to replace amide bonds, which can enhance pharmacokinetic profiles. drughunter.com

Table 2: Comparison of Functional Groups and Their Oxadiazole Bioisosteres

| Original Functional Group | Bioisosteric Moiety | Key Properties Mimicked | Potential Advantages | Reference |

|---|---|---|---|---|

| Carboxylic Acid | 4-Hydroxy-1,2,5-oxadiazole | Acidity (pKa), Planarity, H-bonding | Improved membrane permeability, altered metabolic profile | researchgate.net |

| Amide Bond (-CO-NH-) | 1,2,5-Oxadiazole Ring | H-bond accepting ability, dipole moment, steric profile | Increased metabolic stability against proteases | researchgate.netdrughunter.com |

By strategically employing this compound or its derivatives, medicinal chemists can explore new chemical space while retaining key molecular interactions necessary for biological activity.

Development of Chemical Libraries and Diversity-Oriented Synthesis (DOS) for Compound Screening

The creation of chemical libraries containing a wide range of structurally diverse molecules is essential for high-throughput screening and the discovery of new lead compounds. Diversity-Oriented Synthesis (DOS) aims to generate this molecular diversity efficiently, often starting from a common scaffold. This compound is an excellent candidate for a starting scaffold in DOS due to its two distinct and reactive functional handles: the primary amino group and the carboxamide.

These two sites can be functionalized independently or sequentially to generate a large library of analogs.

Amino Group Functionalization: The primary amino group can undergo a wide array of reactions, including acylation, alkylation, sulfonylation, and condensation with aldehydes or ketones to form imines (which can be further reduced).

Carboxamide Group Modification: While the carboxamide is less reactive, it can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for diversification through esterification or amide coupling with a diverse set of amines. Dehydration of the carboxamide would yield a nitrile, another versatile functional group.

A hypothetical DOS workflow starting from this compound could involve a split-pool strategy where the scaffold is first reacted with a library of carboxylic acids at the amino group, and then the resulting library is further diversified by modifying the carboxamide group. This approach allows for the rapid generation of thousands of unique compounds for biological screening.

Table 3: Hypothetical Diversity-Oriented Synthesis Scheme

| Scaffold | Reaction Site 1 (Amino Group) | Building Blocks (R¹-COOH) | Reaction Site 2 (Carboxamide) | Building Blocks (R²-NH₂) | Final Library Structure |

|---|

This strategy leverages the scaffold's inherent functionality to efficiently explore chemical space and increase the probability of identifying novel bioactive molecules.

Late-Stage Functionalization for Rapid Analog Generation

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, often a drug candidate or a lead compound, in the final steps of its synthesis. nih.govchemrxiv.org This allows for the rapid generation of a series of analogs for structure-activity relationship (SAR) studies without having to re-synthesize each molecule from scratch. The this compound scaffold offers several potential sites for LSF.

The primary amino group is an obvious handle for LSF, allowing for the introduction of a wide variety of substituents via well-established reactions. researchgate.net For instance, an iridium-catalyzed reductive three-component coupling reaction has been described for the synthesis of α-amino 1,3,4-oxadiazoles, demonstrating a methodology that could be adapted for LSF. nih.govresearchgate.net

Beyond the amino group, the C-H bonds of the heterocyclic ring, although generally considered unreactive, could potentially be targeted for functionalization using modern C-H activation methodologies. This would allow for the introduction of aryl, alkyl, or other groups directly onto the oxadiazole core, providing a powerful tool for fine-tuning the electronic and steric properties of the molecule.

Table 4: Potential Late-Stage Functionalization Reactions

| Target Site | Reaction Type | Reagents | Potential Product | Reference for Methodology |

|---|---|---|---|---|

| Amino Group | Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-alkylated analog | nih.govresearchgate.net |

| Amino Group | Acylation | Acyl Chloride, Base | N-acylated analog | chemrxiv.org |

| Amino Group | Sulfonylation | Sulfonyl Chloride, Base | N-sulfonylated analog | N/A |

The application of LSF to the this compound scaffold enables the efficient exploration of the SAR around this core, accelerating the optimization of lead compounds.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of molecules to self-assemble into ordered, higher-level structures is a key principle in this field. This compound is an excellent candidate for use in supramolecular chemistry due to its rich array of hydrogen bond donors and acceptors.

The molecule possesses:

Hydrogen Bond Donors: Two N-H bonds on the primary amine and two N-H bonds on the primary carboxamide.

Hydrogen Bond Acceptors: The two nitrogen atoms of the 1,2,5-oxadiazole ring and the carbonyl oxygen of the carboxamide group.

This combination of multiple, directionally specific donors and acceptors allows the molecule to form robust and predictable hydrogen-bonding networks. It can self-assemble into various supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or complex three-dimensional frameworks. The planarity of the oxadiazole ring can also facilitate π-π stacking interactions, further stabilizing the resulting assemblies. The specific patterns of self-assembly can be influenced by factors such as solvent, temperature, and the presence of co-crystallizing agents.

Table 5: Hydrogen Bonding Capabilities of this compound

| Site | Type | Number of Sites | Potential Supramolecular Synthon |

|---|---|---|---|

| Amino Group (-NH₂) | Donor | 2 | Amine-Amine Dimer, Amine-Carbonyl interaction |

| Carboxamide (-CONH₂) | Donor | 2 | Amide-Amide Dimer (R²₂(8) motif) |

| Carboxamide (-CONH₂) | Acceptor (C=O) | 1 | Amine-Carbonyl interaction, Amide-Carbonyl interaction |

The predictable self-assembly behavior of this molecule makes it a valuable building block for the rational design of functional materials, including porous organic frameworks, liquid crystals, and gels.

Investigations into Biological Interactions and Mechanisms of Action

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Ligand-Protein Binding Affinity and Specificity Studies

There are no specific ligand-protein binding affinity or specificity studies published for 4-Amino-1,2,5-oxadiazole-3-carboxamide.

Enzyme Inhibition Kinetics and Characterization of Inhibitory Mechanisms

Direct research on the enzyme inhibition kinetics of this compound is not available. However, studies on structurally related compounds offer some insight into the potential of the 1,2,5-oxadiazole scaffold. A series of 1,2,5-oxadiazole-3-carboximidamide derivatives were designed and evaluated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunosuppression. nih.gov Many of these related derivatives exhibited potent inhibitory activity against the human IDO1 enzyme in biochemical assays. nih.gov This suggests that the 1,2,5-oxadiazole core can be incorporated into structures capable of specific enzyme inhibition, though data for the exact title compound is lacking.

DNA Polymerase Recognition and Fidelity of Nucleotide Incorporation

There is no published research investigating the interaction between this compound and DNA polymerases. However, related research on a different isomer highlights how oxadiazole carboxamides can be studied in this context. Specifically, 1,2,4-oxadiazole (B8745197) carboxamide deoxyribonucleoside analogs have been synthesized to probe the active site of DNA polymerases. purdue.edu These analogs, when converted to their triphosphate forms, were recognized and incorporated by certain DNA polymerases. purdue.edu For instance, Taq DNA polymerase was found to incorporate these analogs opposite guanine (B1146940) and thymine (B56734) nucleobases, while Therminator DNA polymerase could insert them opposite all four natural bases, demonstrating that the oxadiazole ring can function as a nucleobase mimic within a polymerase active site. purdue.edu It must be stressed that these findings pertain to nucleoside analogs of the 1,2,4-oxadiazole isomer, and similar studies on the 1,2,5-oxadiazole isomer have not been reported.

Cellular Level Investigations

Investigations into the effects of this compound at the cellular level, including its impact on signaling pathways and its mechanisms of antimicrobial action, are largely undocumented.

Modulation of Cellular Pathways and Signaling Cascades

No studies have been identified that describe the modulation of specific cellular pathways or signaling cascades by this compound.

Mechanisms of Action in Antimicrobial Contexts (e.g., antibacterial, antifungal)

While the broader class of oxadiazole derivatives has been extensively explored for antimicrobial properties, with proposed mechanisms for some including the inhibition of enzymes like DNA gyrase or sterol 14α-demethylase (CYP51), there is no specific information on the antimicrobial mechanism of this compound. nih.gov Research into related 3-aminofurazan (3-amino-1,2,5-oxadiazole) derivatives has shown antiplasmodial (antimalarial) activity against Plasmodium falciparum. nih.gov However, in that particular study, derivatives with ω-(dialkylamino)acetamide or ω-(dialkylamino)propanamide side chains, which bear some resemblance to the carboxamide group, were found to be largely inactive. nih.gov

Elucidation of Anticancer Mechanisms, including Specific Target Engagement

Investigations into the anticancer properties of compounds based on the 1,2,5-oxadiazole (also known as furazan) core have identified a significant mechanism of action involving the modulation of the tumor microenvironment. Specifically, derivatives of this scaffold have been developed as potent inhibitors of the enzyme indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov

IDO1 is a critical enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.gov In the context of cancer, the overexpression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan. This depletion suppresses the proliferation and function of effector T-cells, which require tryptophan to operate, and promotes the generation of regulatory T-cells, thereby fostering an immunosuppressive environment that allows cancer cells to evade immune detection and destruction. nih.gov

A series of novel 1,2,5-oxadiazole-3-carboximidamide derivatives, which are structural analogs of this compound, were designed and synthesized to target this pathway. nih.gov These compounds were evaluated for their ability to inhibit human IDO1 (hIDO1) both in enzymatic assays and in a cellular context using HEK293T cells engineered to overexpress the enzyme. Several of these derivatives demonstrated significant inhibitory activity, with some compounds showing potency in the nanomolar range. nih.gov This line of research was inspired by the clinical candidate epacadostat, another IDO1 inhibitor, aiming to improve upon its pharmacokinetic profile. nih.gov

Further studies on other furazan (B8792606) derivatives, synthesized based on structural modifications of epacadostat, also confirmed anti-proliferative activities against a panel of human tumor cell lines, including HepG2 (liver cancer), A549 (lung cancer), Hela (cervical cancer), and A375 (melanoma). researchgate.net For the most potent of these compounds, the mechanism was linked to the induction of apoptosis in cancer cells. researchgate.net

The engagement of IDO1 represents a specific and crucial target for the anticancer activity of this class of compounds. By inhibiting IDO1, these 1,2,5-oxadiazole derivatives can restore local tryptophan concentrations, thereby reversing tumor-induced immunosuppression and potentially enhancing the efficacy of other immunotherapies.

Table 1: Inhibitory Activity of Selected 1,2,5-Oxadiazole-3-carboximidamide Derivatives against IDO1 nih.gov

| Compound | hIDO1 Enzymatic IC₅₀ (nM) | hIDO1 Cellular IC₅₀ (nM) |

| 23 | 108.7 | 19.88 |

| 25 | 178.1 | 68.59 |

| 26 | 139.1 | 57.76 |

Anti-inflammatory and Other Bioactivity Modalities: Underlying Mechanisms

While the anticancer activity of 1,2,5-oxadiazole derivatives has been a primary focus, research has also explored other biological activities. The literature specifically detailing the anti-inflammatory mechanisms of this compound is limited; however, studies on related furazan structures have revealed other significant bioactivities, notably antiplasmodial effects. nih.gov

A study focused on N-acylated furazan-3-amine derivatives investigated their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov This investigation revealed that the antiplasmodial activity was highly dependent on the chemical nature of the acyl group attached to the furazan amine. Benzamide (B126) derivatives, in particular, showed the most promising activity. nih.gov

The mechanism underlying this bioactivity is linked to the specific structural features of the compounds. Structure-activity relationship (SAR) studies demonstrated that the substitution pattern on the phenyl ring of the benzamide moiety significantly influenced both the antiplasmodial potency and the cytotoxicity of the compounds. For instance, a 3-(trifluoromethyl) analog was found to be highly active against the multiresistant PfK₁ strain of P. falciparum, with potency even greater than against the chloroquine-sensitive PfNF54 strain and comparable to the reference drug artemisinin. nih.gov This suggests a specific interaction with a parasitic target that may differ from or be less susceptible to common resistance mechanisms. While the precise molecular target was not fully elucidated in the study, the potent activity of these furazan derivatives marks them as a promising scaffold for the development of new antimalarial agents. nih.gov

Table 2: Antiplasmodial Activity of Selected N-Acylated Furazan-3-Amine Derivatives nih.gov

| Compound | Description | PfNF54 IC₅₀ (µM) | PfK₁ IC₅₀ (µM) |

| 1 | Lead Compound (from MMV Malaria Box) | 0.010 | 0.011 |

| 10 | 3-Demethyl Analog of Compound 1 | 0.076 | 0.091 |

| 13 | 3-(Trifluoromethyl) Analog | 0.019 | 0.007 |

| 14 | 3-Fluoro Analog | 0.049 | 0.108 |

Chemo-Enzymatic Approaches in Analog Synthesis for Biological Studies

The synthesis of this compound analogs for biological evaluation has predominantly been achieved through chemical synthesis methodologies. The reviewed scientific literature does not provide specific examples of chemo-enzymatic approaches being utilized for the synthesis of this particular class of compounds.

The chemical synthesis routes employed are multi-step processes designed to construct the core 1,2,5-oxadiazole ring and subsequently modify its substituents to create a library of analogs for structure-activity relationship studies. For example, the synthesis of the previously mentioned 1,2,5-oxadiazole-3-carboximidamide derivatives, which were investigated as IDO1 inhibitors, involved several key chemical transformations. nih.gov This process included the formation of an amidoxime (B1450833) intermediate from a nitrile, followed by cyclization and further functional group manipulations to yield the final target compounds. nih.gov

Similarly, the preparation of N-acylated furazan-3-amines for antiplasmodial studies was accomplished through standard chemical acylation reactions, where a parent 3-aminofurazan scaffold was treated with various acyl chlorides or carboxylic acids under appropriate coupling conditions to generate the desired amide derivatives. nih.gov

These chemical synthesis strategies provide versatile and robust platforms for accessing a wide range of analogs, which is essential for optimizing biological activity and exploring the chemical space around the this compound core. While enzymatic reactions are widely used in modern organic synthesis for their selectivity and mild reaction conditions, their application to this specific heterocyclic system has not been a focus of the available research literature. Future work may explore the potential of biocatalysis to access novel derivatives or to produce existing ones more efficiently and sustainably.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structural Determinants for Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of 4-Amino-1,2,5-oxadiazole-3-carboxamide are governed by the interplay of the 1,2,5-oxadiazole ring and its functional groups. The oxadiazole ring itself is an electron-poor aromatic system, which influences the reactivity of its substituents. mdpi.com The furazan (B8792606) ring is known to be susceptible to breaking, which can be a key aspect of its mechanism of action in certain biological contexts. mdpi.com

The amino group at position 4 and the carboxamide group at position 3 are crucial determinants of the molecule's interactions. Both groups are capable of acting as hydrogen bond donors and acceptors. This dual capability allows for the formation of specific, directional interactions with biological macromolecules like enzymes and receptors, which is a cornerstone of molecular recognition and biological activity. researchgate.net

Studies on related 3,4-disubstituted 1,2,5-oxadiazoles have demonstrated that modifications to these substituent groups significantly impact biological outcomes. For instance, in a series of antiplasmodial compounds, the acylation of the 3-amino group and various substitutions on a 4-phenyl ring were shown to be critical for both potency and selectivity. nih.gov This highlights that the electronic nature, sterics, and hydrogen-bonding capacity of the substituents at the C3 and C4 positions are the primary drivers of selective reactivity. The carboxamide group, in particular, can be considered a bioisostere of a carboxylic acid, but with different hydrogen bonding patterns and pKa values, which can fine-tune its interaction with target proteins.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling and Design of New Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a compound with its biological activity. For oxadiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activity. nih.govrsc.org These models are invaluable for predicting the potency of new derivatives and guiding their rational design.

While specific QSAR studies on this compound are not extensively documented, research on analogous structures provides a clear framework. For instance, 3D-QSAR studies on benzimidazole carboxamide and other heterocyclic carboxamide derivatives have successfully identified key steric, electrostatic, and hydrogen-bonding fields that dictate inhibitor potency. nih.govnih.gov

A typical QSAR study on derivatives of this compound would involve synthesizing a library of analogs with varied substituents on the amino and carboxamide groups. The biological activity of these analogs would be determined, and computational models would then be built to correlate molecular descriptors (e.g., steric bulk, electrostatic potential, hydrophobicity) with this activity. The resulting models, often visualized as contour maps, would indicate regions where, for example, bulky groups are favored or where hydrogen bond donors would increase activity. mdpi.com This information allows for the in silico design and prioritization of new, more potent compounds before undertaking their synthesis. nih.gov

Structure-Based Design Principles for Optimizing Molecular Interactions and Biological Outcomes

Structure-based drug design leverages the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. The 1,2,5-oxadiazole scaffold has been successfully used in such design approaches. nih.govnih.gov For this compound derivatives, the key design principles revolve around optimizing non-covalent interactions with the target's binding site.

Key principles include:

Hydrogen Bonding: The amino and carboxamide groups are primary sites for forming hydrogen bonds. Structure-based design would aim to position these groups to interact with complementary donor/acceptor residues in a protein's active site.

Bioisosterism: The oxadiazole ring is often used as a bioisostere for amide and ester groups. nih.govmdpi.com This substitution can improve metabolic stability and modulate physicochemical properties while maintaining the necessary geometry for binding. nih.gov For example, 1,2,5-oxadiazole-based compounds have been designed as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) by mimicking the substrate or transition state. nih.gov

Shape and Electrostatic Complementarity: Virtual screening and molecular docking are used to identify compounds with shapes and electrostatic properties that are complementary to the target's binding pocket. nih.gov A structure-based approach for the 1,2,5-oxadiazole core has been used to identify novel inhibitors for SUMO-specific proteases (SENPs), demonstrating the utility of this scaffold in finding new therapeutic agents. nih.gov

By combining knowledge of the target structure with the chemical properties of the this compound scaffold, medicinal chemists can design derivatives with enhanced potency and selectivity. mdpi.com

Impact of Regioisomerism and Stereoisomerism on Chemical and Biological Functionality

Regioisomerism: The arrangement of atoms within the oxadiazole ring itself has a profound impact on a molecule's properties. The four stable isomers (1,2,4-, 1,3,4-, and 1,2,5-oxadiazole) are not created equal in terms of their physicochemical and pharmaceutical profiles. researchgate.net They exhibit significant differences in their charge distributions, dipole moments, and hydrogen bonding capabilities. researchgate.netacs.org For example, a systematic comparison of 1,2,4- and 1,3,4-oxadiazole (B1194373) matched pairs revealed that the 1,3,4-isomer consistently showed lower lipophilicity. acs.org The 1,2,5-oxadiazole (furazan) ring has its own unique electronic and stability profile, which influences its biological activity. mdpi.com

The position of substituents on the ring also matters. A study on 3,4-disubstituted 1,2,5-oxadiazoles with antiplasmodial activity showed that the specific substitution pattern on an attached phenyl ring was a strong determinant of activity and selectivity. nih.gov This illustrates that even subtle changes in the relative positions of functional groups (regioisomerism of substituents) can lead to significant differences in biological function.

Stereoisomerism: While the core this compound is achiral, the introduction of chiral centers in its derivatives can have a dramatic effect on biological activity. Biological systems, being inherently chiral, often exhibit a strong preference for one stereoisomer over another.

A pertinent example, while from the 1,2,4-oxadiazole (B8745197) series, illustrates this principle clearly. The four stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane were synthesized and tested as muscarinic receptor agonists. The study found significant differences in potency and efficacy among the isomers.

| Stereoisomer | Configuration | Ileum Activity (pD2) | Hippocampus Activity (pD2) | Ganglion Activity (pD2) |

|---|---|---|---|---|

| 3a | 3R,4R | 8.8 | 9.8 | 10.2 |

| 3b | 3S,4S | 8.1 | 8.5 | 9.0 |

| 4a | 3S,4R | 7.1 | 8.2 | 7.3 |

| 4b | 3R,4S | 7.0 | 7.0 | 7.2 |

As shown in the table, the (3R,4R) isomer was the most potent, highlighting a clear stereochemical preference at the biological target. This demonstrates that if chiral centers were introduced into derivatives of this compound, it would be crucial to resolve and test the individual stereoisomers, as they would likely possess distinct biological profiles.

Analysis of Physicochemical Attributes Influencing Biological Activity

Lipophilicity (logP/logD): This property affects a drug's ability to cross cell membranes. The oxadiazole ring isomer and its substituents heavily influence this value. acs.org In the development of antiplasmodial 1,2,5-oxadiazoles, calculated logP was a key parameter considered in structure-activity relationship studies. nih.gov

Solubility: Aqueous solubility is crucial for drug absorption and distribution. The hydrogen bonding capacity of the amino and carboxamide groups on the core structure contributes to water solubility, but this can be significantly altered by adding large, nonpolar substituents.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). In lead optimization, medicinal chemists often aim to improve ligand efficiency. SAR studies on 1,2,5-oxadiazoles have utilized LE as a parameter to guide the selection of the most promising compounds for further development. nih.gov

Emerging Research Directions and Future Perspectives for 4 Amino 1,2,5 Oxadiazole 3 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies for Industrial Scale-Up

The future synthesis of 4-amino-1,2,5-oxadiazole-3-carboxamide and its derivatives is geared towards methods that are not only efficient but also environmentally benign and scalable for industrial production. Current research in heterocyclic chemistry points towards several promising avenues.

Green Chemistry Approaches : Methodologies that reduce or eliminate the use of hazardous substances are paramount. This includes the adoption of microwave-assisted synthesis, which has been shown to produce high yields of 1,3,4-oxadiazole (B1194373) derivatives in significantly shorter reaction times, minimizing energy consumption and the potential for harmful emissions. ijper.org

Flow Chemistry : Continuous flow reactors provide superior control over reaction parameters like temperature and pressure, enhancing safety and consistency. This technology is particularly suitable for industrial scale-up, allowing for the safe handling of potentially energetic intermediates and enabling higher throughput compared to traditional batch processing.

Novel Reagents : The use of safer, inexpensive, and readily available reagents is a key advantage for large-scale synthesis. openmedicinalchemistryjournal.com Research into alternatives for hazardous dehydrating agents like phosphorus oxychloride or strong acids is ongoing, with reagents like (N-isocyanimino)triphenylphosphorane (NIITP) showing promise for mild oxadiazole formation. nih.govacs.org

These advancements aim to make the synthesis of this compound derivatives more cost-effective, safer, and sustainable, thereby facilitating their transition from laboratory research to commercial application.

Integration with Advanced High-Throughput Screening and Combinatorial Chemistry Techniques

To efficiently explore the vast chemical space accessible from the this compound core, modern drug discovery and materials science rely on high-throughput screening (HTS) and combinatorial chemistry.

The this compound scaffold is an ideal candidate for combinatorial library synthesis. By systematically introducing a diverse range of substituents at the amino and carboxamide positions, a large library of unique derivatives can be generated. For instance, combinatorial pairing of various 1,3-azoles with a set of amines has been successfully used to generate libraries for subsequent analysis. chemrxiv.orgnih.gov This approach can be adapted to produce thousands of distinct molecules based on the core structure.

These libraries can then be evaluated using HTS, where automated systems rapidly test each compound for a specific biological activity or material property. This allows for the swift identification of "hits"—compounds that exhibit desired characteristics. For example, derivatives could be screened against panels of cancer cell lines, bacterial strains, or tested for specific enzyme inhibition. nih.gov This integration of combinatorial synthesis and HTS dramatically accelerates the pace of discovery, enabling researchers to identify promising lead compounds far more quickly than through traditional, one-by-one synthesis and testing.

Application of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design and development of new molecules. wiley-vch.defrontiersin.org For this compound, these computational tools offer a powerful way to navigate its chemical space and prioritize candidates with the highest potential for success.

Predictive Modeling : ML models can be trained on existing data from oxadiazole compounds to predict a wide range of properties for novel, virtual derivatives. These properties include biological activity against specific targets, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and even physicochemical characteristics relevant to materials science. researchgate.net This in silico prediction allows researchers to screen vast virtual libraries and select only the most promising candidates for actual synthesis, saving significant time and resources.

Generative Design : Advanced AI, including deep reinforcement learning, can be used for de novo drug design. slideshare.net These models can generate entirely new molecular structures based on the this compound scaffold, optimized to meet a predefined set of criteria, such as high binding affinity to a biological target and a favorable safety profile.

Synthesis Prediction : Machine learning is also being applied to predict the outcomes of chemical reactions. chemrxiv.orgnih.gov By analyzing vast datasets of known reactions, ML models can predict the likely yield of a synthetic route, helping chemists design more efficient and reliable pathways to produce newly designed molecules. chemrxiv.orgnih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate molecular structures (using descriptors) with biological activity. slideshare.net | Predicting the therapeutic potential of new derivatives against targets like enzymes or receptors. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. researchgate.net | Early-stage filtering of candidates that are likely to fail due to poor metabolic stability or high toxicity. |

| Generative Adversarial Networks (GANs) | AI models that can generate novel molecular structures with desired properties. | Designing new derivatives optimized for specific biological targets or material properties. |

| Reaction Yield Prediction | ML algorithms that predict the outcome of a chemical synthesis. chemrxiv.orgnih.gov | Optimizing synthetic routes and prioritizing the synthesis of computationally designed molecules. |

Exploration of Unconventional Biological Targets and Therapeutic Modalities

While oxadiazoles (B1248032) are known for a broad range of biological activities, future research will likely focus on more specific and unconventional targets to address unmet medical needs. mdpi.comnih.gov

A highly promising area is cancer immunotherapy. Close analogs of this compound have been designed as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is an enzyme that helps tumors evade the immune system, and its inhibition is a key strategy in immuno-oncology. nih.gov Further exploration of derivatives of this compound for IDO1 inhibition and other immune checkpoint targets could yield novel cancer therapies. nih.gov

Beyond established areas like antibacterial or anticancer research, derivatives could be investigated for activity against novel targets, such as:

Protein-protein interactions (PPIs) : Designing molecules that can disrupt specific interactions between proteins that drive disease.

Epigenetic targets : Targeting enzymes that modify DNA and histones, which play a crucial role in gene expression and diseases like cancer.

Orphan receptors : Exploring the function of G protein-coupled receptors (GPCRs) for which the natural ligand is unknown.

Furthermore, the scaffold could be incorporated into new therapeutic modalities. For example, by attaching appropriate linkers and ligands, derivatives could be developed as Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Role in Functional Organic Materials and Energetic Materials Research

The unique chemical structure of the 1,2,5-oxadiazole (furazan) ring, characterized by a high nitrogen content and heat of formation, makes it a valuable component in the field of energetic materials. frontiersin.org

Research has demonstrated that combining 1,2,5-oxadiazole backbones with energetic functional groups can produce a new family of materials with high density, excellent detonation performance, and surprisingly low sensitivity to impact and friction. frontiersin.org For instance, 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1), a structurally related compound, is considered an attractive melt-castable explosive and oxidizer. mdpi.com Therefore, this compound is a critical precursor for synthesizing advanced high-energy-density materials (HEDMs). Future work will focus on using it as a building block to construct more complex molecules with tailored energetic properties.

| Compound Class | Key Features | Potential Application |

|---|---|---|

| Furazan-based Nitrate Esters | High density (1.75–1.83 g/cm³), excellent detonation velocity (vD > 8,800 m/s), low sensitivity. frontiersin.org | Insensitive high-performance explosives. frontiersin.org |

| Nitro-1,2,4-oxadiazoles | Detonation performance comparable to RDX with lower impact sensitivity. researchgate.net | Thermally stable and less sensitive explosive formulations. researchgate.net |

| Melt-castable Explosives (e.g., ANFF-1) | Relatively high density (1.782 g/mL) and low melting point (100 °C). mdpi.com | Secondary explosives and oxidizers for specialized applications. mdpi.com |

In the realm of functional organic materials, the nitrogen-rich heterocyclic structure of this compound suggests potential applications in electronics and polymer science. Such compounds are often investigated as components of organic light-emitting diodes (OLEDs), semiconductors, or as ligands for creating stable metal-organic frameworks (MOFs) with unique catalytic or gas-storage properties. Future research will likely explore the synthesis of polymers and coordination compounds derived from this scaffold to develop new functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |